(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound featuring a thiadiazole ring, a nitrobenzo[d]thiazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized via the cyclization of appropriate thiosemicarbazides under acidic conditions.
Nitrobenzo[d]thiazole Synthesis: This involves nitration of benzo[d]thiazole, typically using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the thiadiazole and nitrobenzo[d]thiazole intermediates with piperazine under basic conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and nitrobenzo[d]thiazole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
In biology and medicine, (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the nitrobenzo[d]thiazole moiety is particularly significant due to its known biological activities .
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the aromatic and heterocyclic nature of its structure.
Mechanism of Action
The mechanism of action of this compound in biological systems involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole and piperazine rings can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
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Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-9-13(26-18-17-9)14(22)19-4-6-20(7-5-19)15-16-11-3-2-10(21(23)24)8-12(11)25-15/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLZVKAJHZAYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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